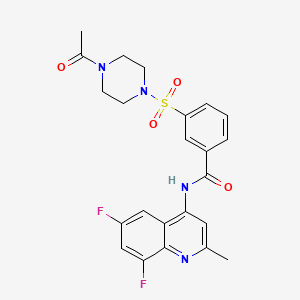

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide

Description

3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a synthetic small molecule characterized by a quinoline core substituted with fluorine atoms at positions 6 and 8, a methyl group at position 2, and a benzamide moiety linked via a sulfonyl-piperazine-acetyl group.

Properties

IUPAC Name |

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O4S/c1-14-10-21(19-12-17(24)13-20(25)22(19)26-14)27-23(31)16-4-3-5-18(11-16)34(32,33)29-8-6-28(7-9-29)15(2)30/h3-5,10-13H,6-9H2,1-2H3,(H,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOMZSLCRRWHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A benzamide core.

- A quinoline moiety with difluoromethyl substitutions.

- A piperazine ring substituted with an acetyl group and a sulfonyl group.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including kinases and receptors involved in cancer progression and inflammation.

- Kinase Inhibition : The compound has shown inhibitory effects on several kinases, which are crucial in cancer signaling pathways. For example, it may inhibit RET kinase activity, which is significant in certain cancers .

- Anti-inflammatory Properties : Similar benzamide derivatives have demonstrated the ability to suppress inflammatory markers such as TNF-α and iNOS in cellular models, indicating potential anti-inflammatory effects .

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for further development:

| Property | Description |

|---|---|

| Solubility | High solubility in polar solvents |

| Stability | Stable under physiological conditions |

| Bioavailability | Good oral bioavailability reported in preliminary studies |

| Toxicity Profile | Low cytotoxicity observed in vitro (CC50 > 20 μg/mL) |

Study 1: RET Kinase Inhibition

In a study assessing the efficacy of benzamide derivatives as RET kinase inhibitors, compounds similar to this compound showed moderate to high inhibition of RET kinase activity. The implications suggest that this compound could be developed for treating RET-driven cancers .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of benzamide derivatives. The results indicated that these compounds could effectively reduce the expression of inflammatory cytokines in TNF-α-stimulated cells. This suggests a mechanism through which the compound might exert protective effects in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including fluoroquinolones, sulfonamide-based kinase inhibitors, and piperazine-linked benzamides. Below is a detailed comparison with key analogs:

Fluorinated Quinolines

- 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., Compounds 5a–m in ): Structural Differences: The target compound replaces the carboxylic acid group at position 3 of the quinoline with a benzamide moiety. Additionally, it features dual fluorine substitutions (6,8-difluoro) and a methyl group at position 2, unlike the mono-fluoro and cyclopropyl substituents in ’s analogs. Functional Implications: The carboxylic acid in fluoroquinolones is critical for binding to DNA gyrase. Synthetic Pathway: Both compounds utilize benzenesulfonyl halides and piperazine derivatives in their synthesis, suggesting shared intermediates (e.g., sulfonylation of piperazine) .

Sulfonamide-Piperazine Derivatives

- N-(Pyridin-3-yl)benzenesulfonamides (e.g., Kinase Inhibitors): Structural Overlaps: The acetylpiperazine-sulfonyl group in the target compound mirrors sulfonamide-based kinase inhibitors (e.g., c-Met inhibitors). Key Differences: The quinoline core in the target compound may enhance membrane permeability compared to pyridine-based analogs. The 6,8-difluoro substitution could further modulate electronic properties and binding affinity.

Benzamide-Linked Anticancer Agents

- N-(Quinolin-4-yl)benzamides (e.g., PARP or HDAC Inhibitors): Comparison: The acetylpiperazine-sulfonyl linker in the target compound introduces a bulkier, more polar substituent compared to simpler benzamides. This may influence solubility and pharmacokinetics.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Analysis

Table 2. Hypothetical Activity Profile

Research Findings and Mechanistic Insights

- Synthetic Feasibility: The target compound’s synthesis likely follows a pathway analogous to , involving sulfonylation of 4-acetylpiperazine with a benzenesulfonyl chloride derivative, followed by coupling to the 6,8-difluoro-2-methylquinolin-4-amine .

- Fluorine Effects: Dual fluorine atoms at positions 6 and 8 may enhance lipophilicity and metabolic stability compared to mono-fluoro analogs. Fluorine’s electron-withdrawing effects could also strengthen π-stacking interactions in target binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.